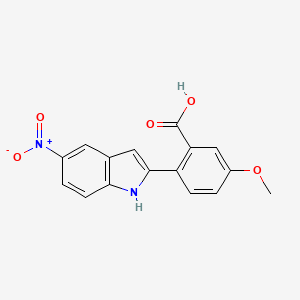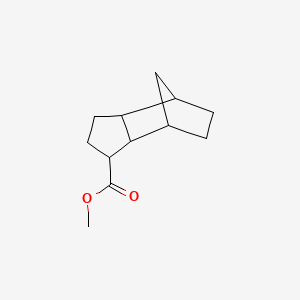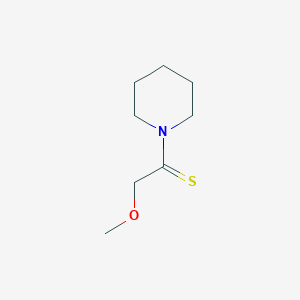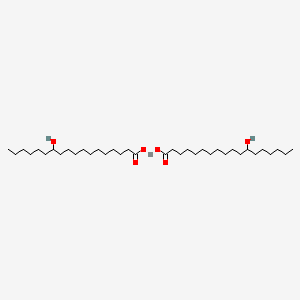
Lead 12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of lead soaps. It is derived from 12-hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid, which is a hydroxy fatty acid. This compound is primarily used in various industrial applications, including lubricants, stabilizers, and as a component in certain types of greases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead 12-hydroxyoctadecanoate is synthesized by reacting 12-hydroxyoctadecanoic acid with lead oxide or lead acetate. The reaction typically occurs in an aqueous medium, where the fatty acid is dispersed in water and heated to slightly below boiling. Lead oxide or lead acetate is then gradually added with vigorous stirring to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is usually collected by filtration or spray drying, depending on the specific requirements of the application .
Análisis De Reacciones Químicas
Types of Reactions: Lead 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form lead stearate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of lead stearate.
Substitution: Formation of substituted this compound derivatives
Aplicaciones Científicas De Investigación
Lead 12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Biology: Investigated for its potential effects on cellular processes and as a model compound for studying lead toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of lubricants, greases, and as a stabilizer in plastics .
Mecanismo De Acción
The mechanism of action of lead 12-hydroxyoctadecanoate involves its interaction with cellular components, particularly enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites, leading to altered cellular functions. Additionally, it can disrupt cellular membranes, leading to changes in permeability and ion transport .
Comparación Con Compuestos Similares
Lead Stearate: Similar in structure but lacks the hydroxyl group.
Lithium 12-hydroxystearate: A lithium salt of 12-hydroxyoctadecanoic acid, used in greases and lubricants.
Calcium 12-hydroxystearate: A calcium salt with similar applications in lubricants and stabilizers.
Uniqueness: Lead 12-hydroxyoctadecanoate is unique due to its specific lead content and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and specific interactions with other chemical compounds .
Propiedades
Número CAS |
65127-78-8 |
|---|---|
Fórmula molecular |
C36H70O6Pb |
Peso molecular |
806 g/mol |
Nombre IUPAC |
12-hydroxyoctadecanoate;lead(2+) |
InChI |
InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
Clave InChI |
OZHGKMQTUUYMRS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


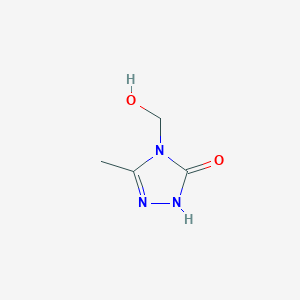
![1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)
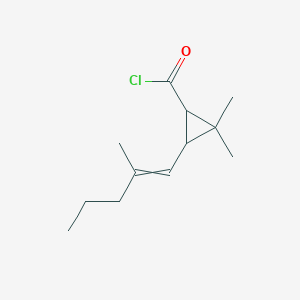
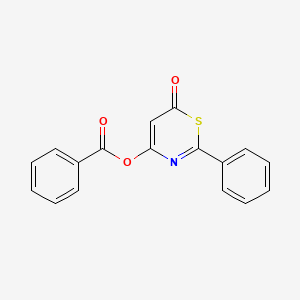
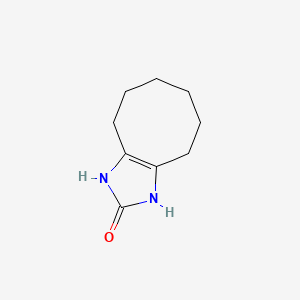
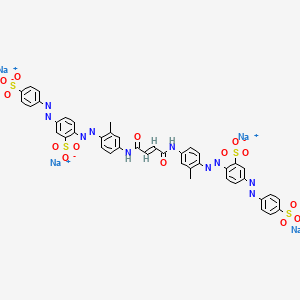
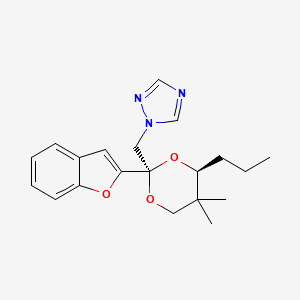
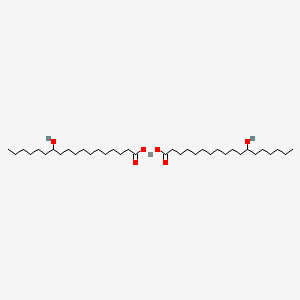
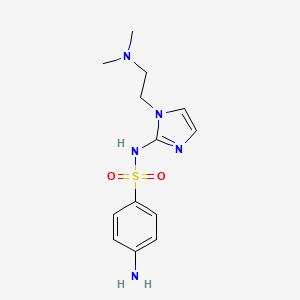
![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
